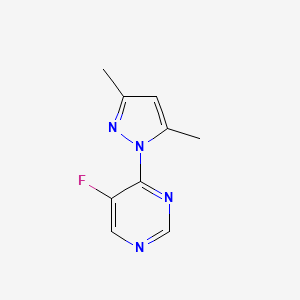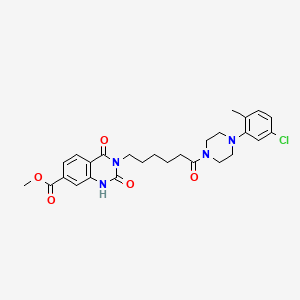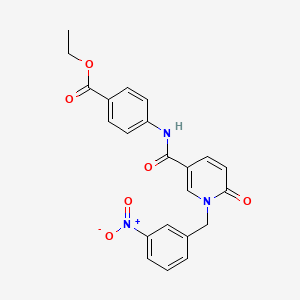
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves a multi-step process. The initial step often includes the nitration of benzyl derivatives to introduce the nitro group. This is followed by the formation of the dihydropyridine ring through a series of condensation reactions. The final steps involve the esterification and amidation reactions to introduce the ethyl and carboxamido groups, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be employed.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the dihydropyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-nitrobenzoate
- Ethyl 4-aminobenzoate
- Ethyl 4-(1-benzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
Uniqueness
Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is unique due to the presence of both a nitrobenzyl group and a dihydropyridine ring.
Propriétés
IUPAC Name |
ethyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-2-31-22(28)16-6-9-18(10-7-16)23-21(27)17-8-11-20(26)24(14-17)13-15-4-3-5-19(12-15)25(29)30/h3-12,14H,2,13H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKNKCAFWZJNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)
![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
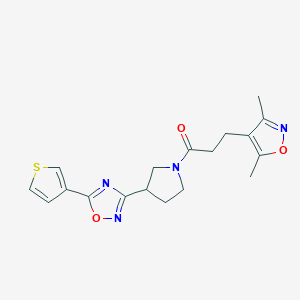
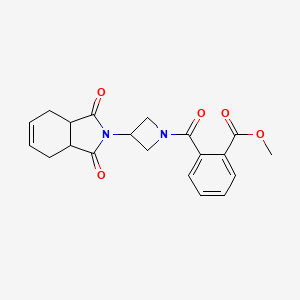


![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
